(2-Fluoro-4-nitrophenyl)hydrazine chemical properties and structure
(2-Fluoro-4-nitrophenyl)hydrazine chemical properties and structure
An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
(2-Fluoro-4-nitrophenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its structure is characterized by a phenyl ring functionalized with three key groups: a hydrazine moiety (-NHNH2), a fluorine atom, and a nitro group (-NO2). This unique combination of functional groups imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.
The hydrazine group is a potent nucleophile, renowned for its reaction with carbonyl compounds to form stable hydrazones. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the hydrazine. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of (2-Fluoro-4-nitrophenyl)hydrazine, with a focus on its utility for researchers in drug development.
Physicochemical and Structural Properties
The molecular architecture of (2-Fluoro-4-nitrophenyl)hydrazine dictates its chemical behavior. The interplay between the electron-donating hydrazine group and the electron-withdrawing nitro and fluoro groups creates a molecule with distinct electronic and steric characteristics.
Core Properties
The fundamental properties of (2-Fluoro-4-nitrophenyl)hydrazine are summarized below. It is important to note that while some properties are reported in databases, others are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C6H6FN3O2 | [2][3] |
| Molecular Weight | 171.13 g/mol | [3][4] |
| CAS Number | 127350-92-9 | [3][5] |
| Monoisotopic Mass | 171.0444 Da | [2] |
| Predicted XlogP | 1.2 | [2] |
| Appearance | Expected to be a crystalline solid, similar to related nitrophenylhydrazines. | N/A |
Structural Analysis
The structure of (2-Fluoro-4-nitrophenyl)hydrazine features a benzene ring substituted at positions 1, 2, and 4.
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Hydrazine Group (-NHNH₂): Located at position 1, this is the primary reactive site for nucleophilic reactions, most notably condensation with aldehydes and ketones.
-
Fluoro Group (-F): At position 2, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. Its small size minimizes steric hindrance compared to other halogens. In drug design, a C-F bond can improve metabolic stability by blocking sites of oxidation.[1]
-
Nitro Group (-NO₂): At position 4, this group is a powerful electron-withdrawing substituent through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the acidity of the N-H protons of the hydrazine moiety.
Spectroscopic characterization is essential for verifying the identity and purity of the compound. Key expected spectral features would include:
-
¹H NMR: Distinct signals for the aromatic protons and the -NH and -NH₂ protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: Resonances for the six aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a characteristic large one-bond coupling (¹J C-F).
-
¹⁹F NMR: A singlet or doublet corresponding to the single fluorine atom.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C-F stretching, and asymmetric/symmetric stretching of the N-O bonds in the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a predictable fragmentation pattern.
Synthesis and Purification
While commercially available from various suppliers, an understanding of the synthesis of (2-Fluoro-4-nitrophenyl)hydrazine is valuable for researchers. A common and reliable method is the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-difluoro-4-nitrobenzene, with hydrazine hydrate.
Rationale for Synthetic Protocol
The chosen synthetic route leverages the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para position significantly activates the ring towards nucleophilic attack. The fluorine atom at position 2 is a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the adjacent nitro group. Ethanol is an excellent solvent as it readily dissolves hydrazine hydrate and the aromatic substrate, while also being suitable for heating under reflux.
Experimental Protocol: Synthesis
Reaction: Nucleophilic Aromatic Substitution
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol (10 volumes).
-
Addition of Nucleophile: To the stirred solution, add hydrazine monohydrate (2 equivalents) dropwise at room temperature. The excess hydrazine ensures complete consumption of the starting material and minimizes the formation of diarylhydrazine byproducts.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Pour the mixture into ice-cold water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure (2-Fluoro-4-nitrophenyl)hydrazine. Dry the final product under vacuum.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of (2-Fluoro-4-nitrophenyl)hydrazine.
Chemical Reactivity and Derivatization
The primary utility of (2-Fluoro-4-nitrophenyl)hydrazine in synthetic chemistry lies in its ability to act as a nucleophile, particularly in the formation of hydrazones.
Hydrazone Formation: The Fischer Indole Synthesis Precursor
The most common reaction involving phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is often the first step in the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals.
Mechanism Rationale: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. The presence of the electron-withdrawing 2-fluoro and 4-nitro groups makes the hydrazine less nucleophilic than phenylhydrazine itself, but the reaction still proceeds efficiently, often under mild acidic catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
Experimental Protocol: Hydrazone Synthesis
Reaction: Condensation with a Carbonyl Compound
-
Dissolution: Dissolve (2-Fluoro-4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the solution.
-
Substrate Addition: Add the desired aldehyde or ketone (1 equivalent) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle warming. The hydrazone product often precipitates out of the solution upon formation, driving the equilibrium forward. Reaction times can range from 30 minutes to a few hours.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry. The resulting hydrazones are typically stable, colored crystalline solids.[6]
Visualization of Hydrazone Formation Mechanism
Caption: General mechanism for acid-catalyzed hydrazone formation.
Applications in Drug Development
(2-Fluoro-4-nitrophenyl)hydrazine and its derivatives are of significant interest in medicinal chemistry and drug discovery.
-
Scaffold for Bioactive Molecules: Hydrazones derived from this molecule have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[6][7] The N-N=C linkage in hydrazones is a key pharmacophore in many biologically active compounds.
-
Role of Fluorine: The strategic placement of a fluorine atom can enhance a drug's metabolic stability by blocking cytochrome P450-mediated oxidation. It can also increase lipophilicity and improve membrane permeability, leading to better oral bioavailability.[1]
-
Intermediate for Heterocycles: As a precursor for the Fischer indole synthesis, it enables the creation of complex indole-based structures, which are core components of numerous blockbuster drugs (e.g., Sumatriptan, Ondansetron).
-
Activity-Based Probes: Hydrazine-containing molecules can be used as chemical probes to covalently target and profile enzymes, aiding in the discovery of new drug targets and the characterization of inhibitor binding.[8]
Safety and Handling
Substituted nitrophenylhydrazines require careful handling due to their potential toxicity and explosive nature, especially when dry. Information synthesized from safety data sheets of analogous compounds provides a strong basis for safe laboratory practices.[9][10][11][12][13]
| Hazard Category | Recommendations and Precautions |
| Physical Hazards | Risk of explosion if heated under confinement or when dry.[11][13] Often supplied wetted with water to desensitize. Avoid friction, shock, and heat.[13] Keep away from ignition sources.[12] |
| Health Hazards | May be harmful if swallowed or inhaled.[9] Causes skin and serious eye irritation.[11] May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |
| Personal Protection | Wear appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] |
| Storage | Store in a cool, tightly closed container in a well-ventilated area.[10] For desensitized products, ensure they remain wetted. Some related compounds are stored refrigerated.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Conclusion
(2-Fluoro-4-nitrophenyl)hydrazine is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its unique trifunctionalized structure provides a platform for creating diverse molecular architectures, particularly hydrazones and indole derivatives. The presence of the fluorine atom aligns with modern medicinal chemistry strategies for optimizing drug properties. While its handling requires adherence to strict safety protocols due to its potential hazards, its utility as a building block for developing novel therapeutics makes it an indispensable tool for researchers and scientists in the pharmaceutical industry.
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